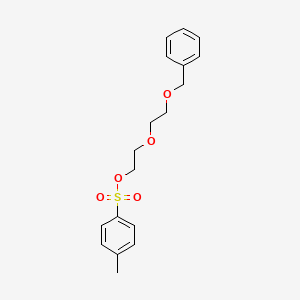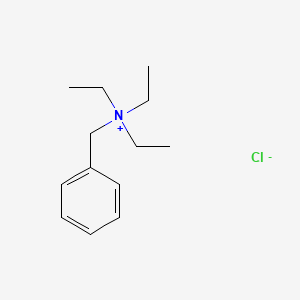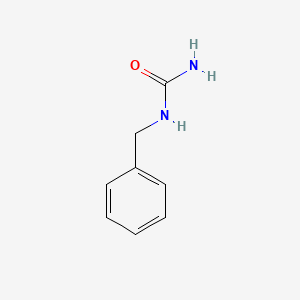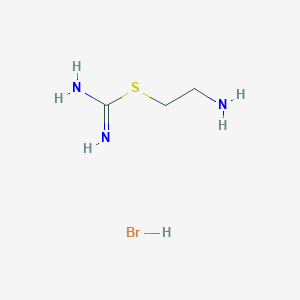
2-(2-Aminoethyl)isothiourea dihydrobromide
Overview
Description
S-(2-Aminoethyl)isothiourea dihydrobromide: is an organic compound with the chemical formula C3H11Br2N3S. It is a white crystalline powder that is highly soluble in water and ethanol. This compound is known for its reducing properties and is commonly used in biochemical and medical research.
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethyl)isothiourea dihydrobromide, also known as Antiradon, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
Antiradon acts as an inhibitor of NOS . It inhibits both constitutive and inducible forms of NOS . By inhibiting NOS, Antiradon reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability
Action Environment
The action of Antiradon can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, as it is soluble in water , its action could be influenced by the hydration status of the tissues.
Biochemical Analysis
Biochemical Properties
Antiradon plays a crucial role in biochemical reactions, particularly as a non-selective inhibitor of all NOS isoforms . It interacts with enzymes such as NOS1, NOS2, NOS2B, NOS2C, and NOS3 . The nature of these interactions involves the inhibition of constitutive and inducible NOS .
Cellular Effects
The effects of 2-(2-Aminoethyl)isothiourea Dihydrobromide on cells are primarily related to its inhibitory action on NOS. By inhibiting this enzyme, Antiradon can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Antiradon exerts its effects through binding interactions with biomolecules, specifically NOS enzymes . This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular function .
Metabolic Pathways
Antiradon is involved in metabolic pathways related to the production of nitric oxide . It interacts with enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Ethanolamine: The preparation begins with the bromination of ethanolamine to produce 2-bromoethylamine hydrobromide. This reaction is typically carried out by adding ethanolamine to hydrobromic acid under controlled temperature conditions.
Condensation with Thiourea: The 2-bromoethylamine hydrobromide is then reacted with thiourea in an alcoholic solvent, such as isopropanol, at elevated temperatures.
Industrial Production Methods: Industrial production of S-(2-aminoethyl)isothiourea dihydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized from a suitable solvent and dried under vacuum to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: S-(2-aminoethyl)isothiourea dihydrobromide acts as a reducing agent, particularly in reactions involving disulfide bonds.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino and thiourea groups.
Common Reagents and Conditions:
Water: For reduction reactions, water is a common solvent that facilitates the decomposition of the compound into thiol intermediates.
Alcoholic Solvents: Used in substitution reactions to dissolve the compound and reactants.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: Acts as an inhibitor of nitric oxide synthase, making it useful in studies involving nitric oxide pathways.
Medicine:
Radioprotective Agent: Used to protect cells from radiation damage by reducing oxidative stress.
Industry:
Chemical Analysis: Employed as a reagent in the quantitative analysis of heavy metal ions.
Comparison with Similar Compounds
2-Mercaptoethanol: A thiol-containing reducing agent commonly used in biochemical research.
Dithiothreitol: Another thiol-containing reducing agent with similar reducing properties.
Uniqueness:
Lack of Free Thiol Group: Unlike 2-mercaptoethanol and dithiothreitol, S-(2-aminoethyl)isothiourea dihydrobromide does not have a free thiol group.
Nitric Oxide Synthase Inhibition: This compound uniquely inhibits nitric oxide synthase, which is not a property of 2-mercaptoethanol or dithiothreitol.
Properties
IUPAC Name |
2-aminoethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMCVGTDUKDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-10-0 | |
| Record name | beta-Aminoethylisothiuronium Bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the health risks associated with radon exposure?
A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].
Q2: How is radon measured in buildings?
A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.
Q3: What are some effective antiradon measures?
A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.
Q4: What is the significance of studying radon levels in preschools?
A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




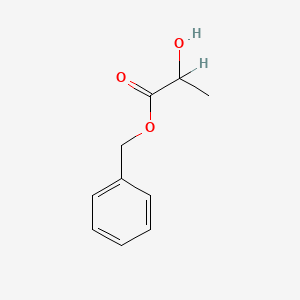
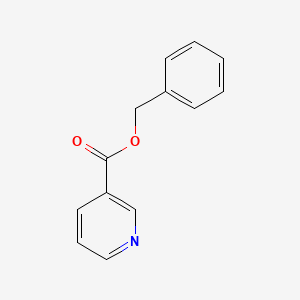
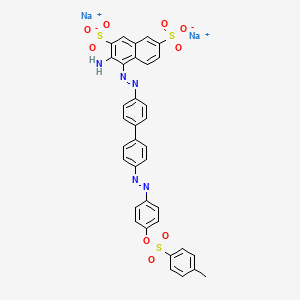
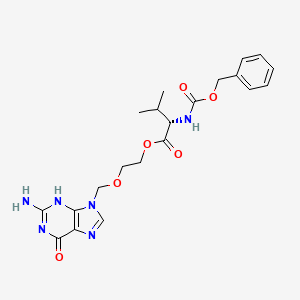
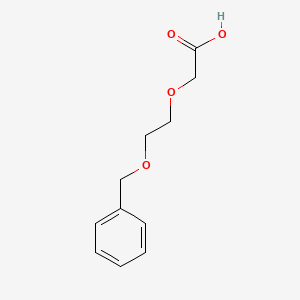
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
